MFCD09877343

Description

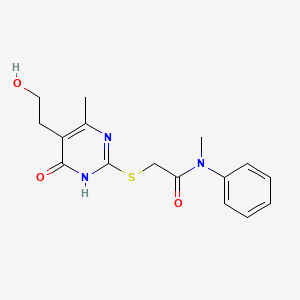

MFCD09877343 is a synthetic organic compound primarily utilized in pharmaceutical research and industrial catalysis. Based on analogous compounds (e.g., CAS 918538-05-3 and CAS 905306-69-6), this compound likely features a pyridine- or triazine-derived core with substituents such as chlorine or methoxy groups .

Properties

IUPAC Name |

2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11-13(8-9-20)15(22)18-16(17-11)23-10-14(21)19(2)12-6-4-3-5-7-12/h3-7,20H,8-10H2,1-2H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHHZSQUSLXLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC(=O)N(C)C2=CC=CC=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD09877343” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving high yield and purity. Detailed synthetic routes often involve:

- Initial formation of intermediate compounds through controlled reactions.

- Purification steps to isolate the desired compound.

- Final reaction steps to obtain “this compound” in its pure form.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and optimized processes to ensure efficiency and cost-effectiveness. This includes:

- Continuous flow reactions to maintain consistent production.

- Use of automated systems for monitoring and controlling reaction parameters.

- Implementation of purification techniques such as crystallization or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: “MFCD09877343” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

“MFCD09877343” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which “MFCD09877343” exerts its effects involves interactions with specific molecular targets and pathways. This includes:

Binding to receptors or enzymes: Modulating their activity and leading to downstream effects.

Influencing cellular processes: Such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD09877343 with two structurally and functionally analogous compounds: CAS 918538-05-3 (MDL: MFCD11044885) and CAS 905306-69-6 (MDL: MFCD10697534).

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Similarities :

- Both this compound and CAS 918538-05-3 share a triazine backbone with chlorine substituents, enhancing electrophilic reactivity in cross-coupling reactions .

- CAS 905306-69-6 diverges with a pyridine-methoxy structure, favoring hydrogen bonding in aqueous environments .

Functional Differences :

- Reactivity : CAS 918538-05-3 exhibits higher electrophilicity (due to electron-withdrawing Cl groups), making it suitable for Suzuki-Miyaura couplings . In contrast, CAS 905306-69-6’s methoxy group stabilizes intermediates in nucleophilic substitutions .

- Bioactivity : this compound and CAS 918538-05-3 show moderate CYP enzyme inhibition (predicted), while CAS 905306-69-6 lacks CYP interactions due to its polar methoxy group .

Synthetic Accessibility :

- CAS 918538-05-3 requires palladium catalysts (e.g., PdCl₂) for synthesis, yielding 30–69% efficiency .

- CAS 905306-69-6 achieves 69% yield via HATU-mediated amide coupling, reflecting its simpler functionalization .

Table 2: Application Comparison

| Application | This compound | CAS 918538-05-3 | CAS 905306-69-6 |

|---|---|---|---|

| Pharmaceutical Use | Kinase inhibitor scaffold | Antibacterial agent | Prodrug intermediate |

| Industrial Use | Catalytic ligand | Polymer crosslinker | Solubility enhancer |

| Thermal Stability | High (>200°C) | Moderate (150°C) | Low (<100°C) |

Research Implications

- This compound ’s hybrid structure bridges the gap between halogenated triazines (e.g., CAS 918538-05-3) and polar pyridines (e.g., CAS 905306-69-6), offering tunable reactivity for targeted drug design .

- Safety profiles across these compounds emphasize the need for rigorous handling protocols due to shared hazards (H315-H319-H335) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.